Caprooyl Tetrapeptide-3 acetate

Overview

Description

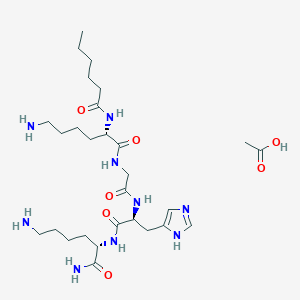

Caprooyl Tetrapeptide-3 acetate is a derivative of tetrapeptide-3 linked to caproic acid. It is a biomimetic lipopeptide structure based on transforming growth factor beta, which plays an essential role in the natural production of extracellular matrix components. This compound is widely used in cosmetic formulations for its anti-aging and skin-rejuvenating properties .

Mechanism of Action

Target of Action

Caprooyl Tetrapeptide-3 Acetate primarily targets the dermal-epidermal junction (DEJ), a critical region in the skin that connects the epidermis and dermis . The DEJ’s major components are Laminin-5, Collagen VII, and Fibronectin . These proteins play essential roles in maintaining the structural integrity of the skin and facilitating optimal cell functions .

Mode of Action

This compound interacts with its targets by stimulating the synthesis of key structural proteins at the DEJ . It boosts the production of Laminin-5 by up to 26% and Fibronectin by up to 60%, thereby improving the mechanical properties of the skin . It also enhances the expression of genes responsible for the production of Collagen VII .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the production of extracellular matrix components . By enhancing the synthesis of key structural proteins, it contributes to the maintenance of optimal skin structure . This process involves the reverse β-oxidation pathway .

Pharmacokinetics

This structure is likely to influence its pharmacokinetic properties, including its solubility and stability .

Result of Action

The action of this compound leads to molecular and cellular effects that contribute to skin health. It activates the skin’s natural recovery cycle, reduces fine lines and wrinkles, and improves skin elasticity . In clinical studies, a face cream based on this compound showed a significant decrease in the appearance of fine lines and wrinkles .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, excessive exposure to UV light, toxins, pollutants, and inflammation can affect the skin’s condition and the compound’s effectiveness . .

Biochemical Analysis

Biochemical Properties

Caprooyl Tetrapeptide-3 Acetate interacts with various enzymes and proteins. It has been found to have migration-imparting effects in human adipose-derived stem cells when applied at concentrations of 0.1 and 1 mg/ml .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It boosts the production of dermal-epidermal junction (DEJ) structural proteins such as laminin up to 26% and fibronectin up to 60%, improving mechanical properties of the skin .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It enhances the expression of genes responsible for collagen VII and laminin-5 production .

Temporal Effects in Laboratory Settings

Over time, this compound shows significant reduction in the appearance of fine lines & wrinkles in mature skin

Metabolic Pathways

It plays an essential role in the natural production of the extracellular matrix components .

Preparation Methods

Caprooyl Tetrapeptide-3 acetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Chain Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

Cleavage: The completed peptide is cleaved from the resin and purified

Industrial production methods involve large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides. The process is automated and optimized for large-scale production, ensuring consistency and purity of the final product .

Chemical Reactions Analysis

Caprooyl Tetrapeptide-3 acetate undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.

Reduction: The peptide can be reduced to its constituent amino acids under strong reducing conditions.

Substitution: The lysine residues can undergo substitution reactions with various electrophiles

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and electrophiles like alkyl halides. The major products formed from these reactions include modified peptides with altered functional groups .

Scientific Research Applications

Caprooyl Tetrapeptide-3 acetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and modification.

Biology: The compound is used to study cell signaling pathways and extracellular matrix interactions.

Medicine: It is investigated for its potential therapeutic effects in wound healing and skin regeneration.

Industry: The compound is widely used in cosmetic formulations for its anti-aging and skin-rejuvenating properties

Comparison with Similar Compounds

Caprooyl Tetrapeptide-3 acetate is unique due to its specific peptide sequence and its ability to stimulate the production of extracellular matrix components. Similar compounds include:

Hexanoyl dipeptide-3 norleucine acetate: Enhances skin surface renewal and exfoliation.

Palmitoyl tetrapeptide-7: Reduces inflammation and improves skin elasticity.

Acetyl hexapeptide-8: Reduces the appearance of wrinkles by inhibiting muscle contractions

This compound stands out due to its comprehensive effects on skin structure and function, making it a valuable ingredient in anti-aging formulations .

Properties

IUPAC Name |

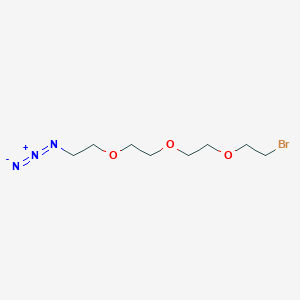

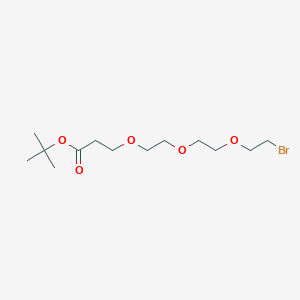

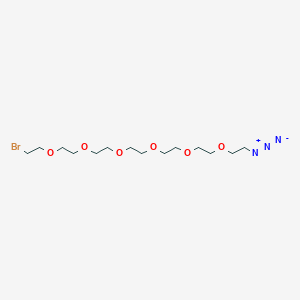

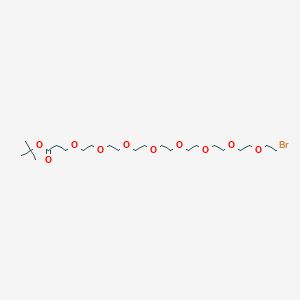

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H47N9O5.C2H4O2/c1-2-3-4-11-22(36)33-20(10-6-8-13-28)25(39)31-16-23(37)34-21(14-18-15-30-17-32-18)26(40)35-19(24(29)38)9-5-7-12-27;1-2(3)4/h15,17,19-21H,2-14,16,27-28H2,1H3,(H2,29,38)(H,30,32)(H,31,39)(H,33,36)(H,34,37)(H,35,40);1H3,(H,3,4)/t19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAVFMYNDSZDNL-OCIDDWSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H51N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)